

Physicochemical Properties of Benazolin-Ethyl for Environmental Modeling: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benazolin-ethyl

Cat. No.: B165832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **benazolin-ethyl**, a post-emergence herbicide. Understanding these properties is crucial for developing accurate environmental fate and transport models, which are essential for assessing the potential environmental impact of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes the primary environmental transformation pathway.

Introduction to Benazolin-Ethyl

Benazolin-ethyl is the ethyl ester of the herbicide benazolin and is used to control annual broad-leaved weeds in various crops[1][2]. It functions as a synthetic auxin, a type of plant growth regulator[1]. For environmental modeling purposes, it is critical to understand that **benazolin-ethyl** is a proherbicide; it rapidly hydrolyzes in the environment to its active form, benazolin[3]. This rapid transformation is a key factor in its environmental fate.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **benazolin-ethyl** relevant to environmental modeling.

Table 1: Identification and General Properties

Property	Value	Source
IUPAC Name	ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate	PubChem
CAS Number	25059-80-7	PubChem
Molecular Formula	C ₁₁ H ₁₀ ClNO ₃ S	PubChem
Molecular Weight	271.72 g/mol	PubChem
Physical State	Colorless crystals	AERU

Table 2: Environmental Fate and Transport Parameters

Property	Value	Temperature (°C)	Source
Vapor Pressure	0.37 mPa	20	AERU
Water Solubility	Insoluble in water; soluble in organic solvents	Not Specified	Various
Log P (Octanol-Water Partition Coefficient)	2.8	Not Specified	PubChem
Soil Organic Carbon Partition Coefficient (Koc)	Data not available for benazolin-ethyl. See note below.	-	-
Hydrolysis Half-life (DT ₅₀)	Stable at pH 4-7; 7.6 days at pH 9	25	AERU
Aqueous Photolysis Half-life (DT ₅₀)	Data not readily available. See Section 3.6.	-	-
Soil Half-life (DT ₅₀)	4.62 days	Not Specified	J. Chrom. Sci.

Note on Soil Organic Carbon Partition Coefficient (Koc): An experimental value for the Koc of **benazolin-ethyl** is not readily available in the reviewed literature. This is likely due to its rapid hydrolysis in the soil and water to its primary metabolite, benazolin. For modeling purposes, it is

often the Koc of benazolin that is considered. Benazolin has a high potential to leach to groundwater, suggesting a low Koc value.

Experimental Protocols

The determination of the physicochemical properties listed above is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability for regulatory and scientific purposes.

Vapor Pressure (OECD Guideline 104)

The vapor pressure of a substance is a measure of its volatility.

Methodology:

- Principle: The vapor pressure is determined by measuring the pressure of the saturated vapor in equilibrium with the substance.
- Apparatus: Common methods include the dynamic method (isoteniscope), the static method, or the effusion method (Knudsen cell).
- Procedure (Isoteniscope Method):
 - A sample of the substance is placed in the isoteniscope bulb.
 - The apparatus is evacuated and the sample is degassed by gentle heating and cooling.
 - The isoteniscope is heated to the desired temperature in a controlled temperature bath.
 - The pressure of an inert gas is adjusted until it balances the vapor pressure of the sample.
 - The external pressure is measured with a manometer.
- Data Analysis: The vapor pressure is recorded at various temperatures to establish a vapor pressure curve.

Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter for determining the environmental distribution of a chemical.

Methodology:

- Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after equilibration.
- Apparatus: A thermostatically controlled shaker or stirrer, and an analytical instrument to quantify the substance in solution (e.g., HPLC, GC).
- Procedure (Flask Method):
 - An excess amount of the test substance is added to a flask containing purified water.
 - The flask is agitated at a constant temperature until equilibrium is reached.
 - The solution is centrifuged or filtered to remove undissolved substance.
 - The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.
- Data Analysis: The average of at least three replicate determinations is reported as the water solubility at the specified temperature.

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)

The octanol-water partition coefficient (K_{ow} or P) is a measure of a chemical's lipophilicity and is a key parameter in assessing bioaccumulation potential.

Methodology:

- Principle: The substance is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.
- Apparatus: A shaker, centrifuge, and an analytical instrument to quantify the substance in both phases.

- Procedure (Shake Flask Method - OECD 107):
 - A solution of the test substance in either n-octanol or water is prepared.
 - The solution is mixed with the other solvent in a separatory funnel.
 - The funnel is shaken until equilibrium is achieved.
 - The two phases are separated by centrifugation.
 - The concentration of the substance in both the n-octanol and water phases is determined.
- Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log P. The HPLC method (OECD 117) can also be used, which correlates the retention time of the substance on a reverse-phase column with the log P of known reference compounds.

Soil Sorption Coefficient (Koc) (OECD Guideline 106)

The soil sorption coefficient, normalized to organic carbon content (Koc), indicates the tendency of a chemical to bind to soil particles.

Methodology:

- Principle: The adsorption and desorption of the substance are measured in a soil-water system using a batch equilibrium method^{[4][5][6][7]}.
- Apparatus: A shaker, centrifuge, and an analytical instrument for quantification.
- Procedure:
 - Aqueous solutions of the test substance at various concentrations are prepared.
 - Known amounts of soil are added to the solutions.
 - The mixtures are agitated for a defined period to reach equilibrium.
 - The soil and aqueous phases are separated by centrifugation.

- The concentration of the substance in the aqueous phase is measured.
- The amount of substance adsorbed to the soil is calculated by difference.
- Data Analysis: The soil-water partition coefficient (K_d) is calculated for each concentration. The K_{oc} is then determined by dividing the K_d by the fraction of organic carbon in the soil.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic degradation of a substance in water at different pH values.

Methodology:

- Principle: The test substance is dissolved in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and kept at a constant temperature in the dark.
- Apparatus: pH meter, temperature-controlled incubator, and an analytical instrument.
- Procedure:
 - Sterile buffer solutions are prepared.
 - The test substance is added to the buffer solutions.
 - Samples are taken at various time intervals.
 - The concentration of the remaining test substance is determined.
- Data Analysis: The degradation rate constant and the half-life (DT_{50}) are calculated for each pH.

Phototransformation in Water (Direct Photolysis) (OECD Guideline 316)

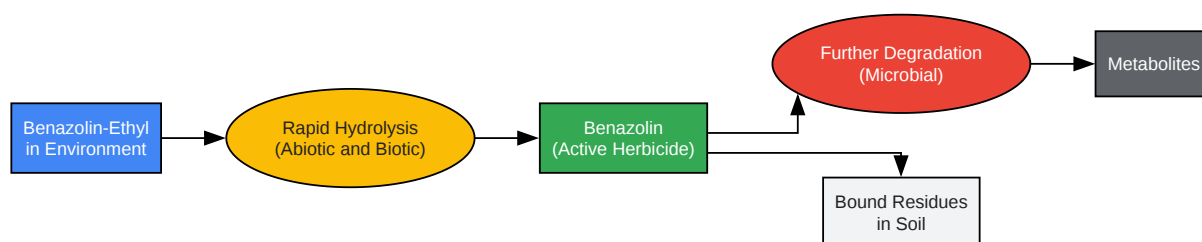
This guideline is used to determine the rate of photodegradation of a chemical in water when exposed to sunlight^{[8][9][10][11][12]}.

Methodology:

- Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight[9][11]. The rate of disappearance of the substance is measured.
- Apparatus: A light source (e.g., xenon arc lamp with filters), reaction vessels made of quartz or other light-transparent material, and an analytical instrument.
- Procedure:
 - A solution of the test substance in purified, buffered water is prepared.
 - The solution is placed in the reaction vessels and exposed to the light source at a constant temperature.
 - Dark control samples are run in parallel to account for non-photolytic degradation.
 - Samples are taken at various time intervals and the concentration of the test substance is determined.
- Data Analysis: The photodegradation rate constant and the half-life (DT_{50}) are calculated.

Environmental Fate and Transport

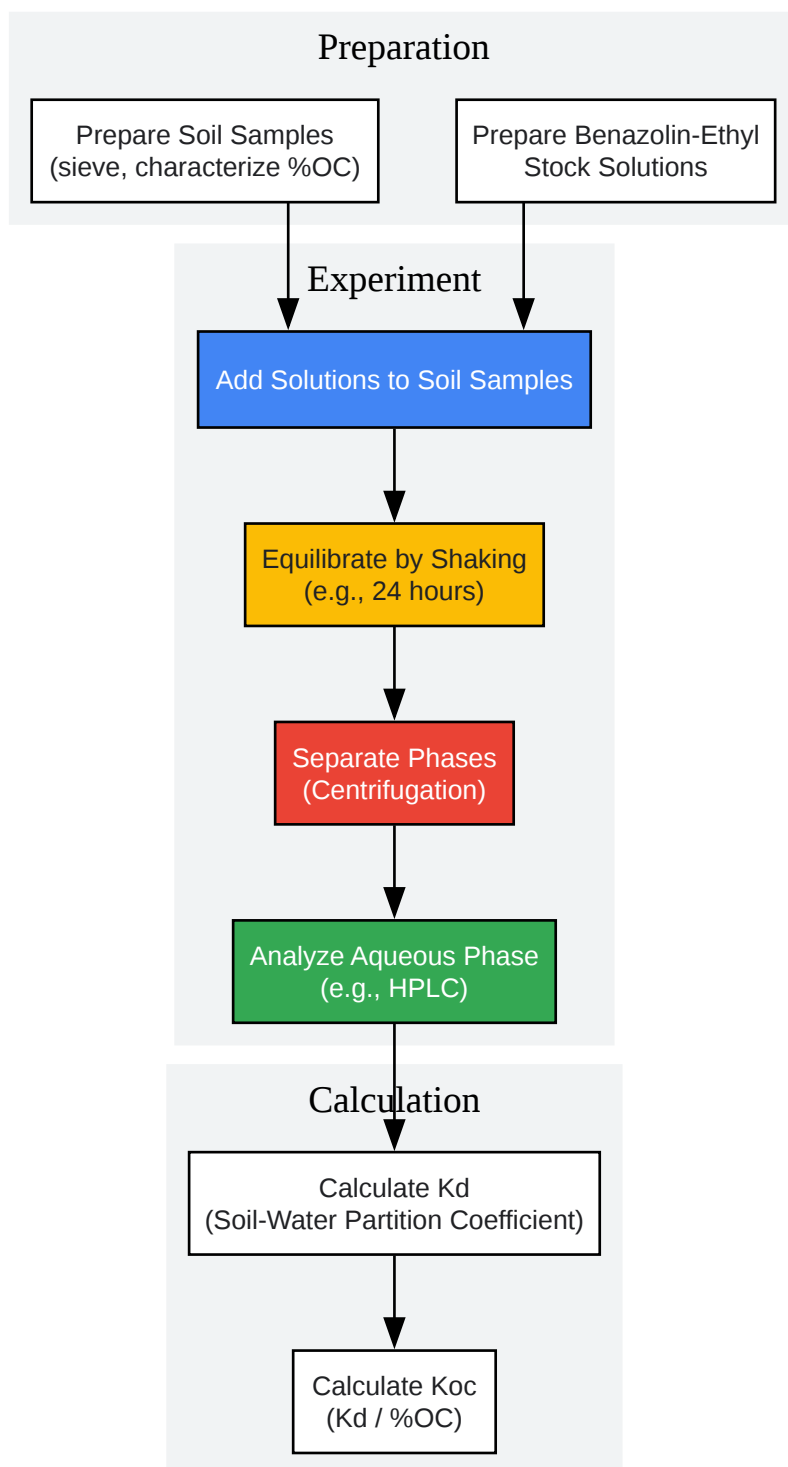
The primary environmental fate process for **benazolin-ethyl** is its rapid hydrolysis to benazolin. This transformation is a critical first step in its overall environmental degradation pathway.



[Click to download full resolution via product page](#)

*Environmental fate pathway of **benazolin-ethyl**.*

The following diagram illustrates a general experimental workflow for determining the soil sorption coefficient (K_{oc}) of a pesticide like **benazolin-ethyl**, based on the OECD 106 guideline.



[Click to download full resolution via product page](#)

Workflow for Koc determination (OECD 106).

Conclusion

The physicochemical properties of **benazolin-ethyl**, particularly its rapid hydrolysis to benazolin, are fundamental to understanding its behavior in the environment. While many key parameters have been experimentally determined and can be reliably used in environmental models, further research to determine the soil sorption coefficient and photolysis half-life of the parent compound, **benazolin-ethyl**, would enhance the accuracy of these models. The standardized OECD protocols provide a robust framework for generating high-quality data for environmental risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benazolin-ethyl [sitem.herts.ac.uk]
- 2. Benazolin-ethyl | C₁₁H₁₀ClNO₃S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. APPENDIX C: MEASUREMENT OF SORPTION (K_d) - ECETOC [ecetoc.org]
- 5. oecd.org [oecd.org]
- 6. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 8. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 9. fera.co.uk [fera.co.uk]
- 10. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- To cite this document: BenchChem. [Physicochemical Properties of Benazolin-Ethyl for Environmental Modeling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165832#physicochemical-properties-of-benazolin-ethyl-for-environmental-modeling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com